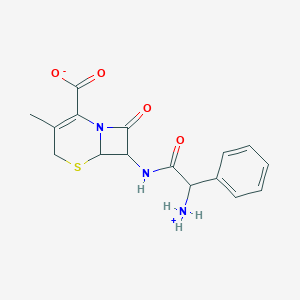
cephalexin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in the pharmaceutical industry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and is primarily used in the synthesis of various antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from the basic β-lactam ring structure. The key steps include:
Formation of the β-lactam ring: This is achieved through cyclization reactions involving amino acids and other precursors.
Introduction of the thiazolidine ring: This step involves the incorporation of sulfur into the β-lactam ring to form the thiazolidine ring.
Acylation: The amino group is acylated with phenylacetyl chloride to introduce the phenylacetyl group.
Final modifications: Additional steps may include methylation and other modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow chemistry and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: The amino and carboxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, acyl chlorides.
Major Products
The major products formed from these reactions include modified cephalosporin derivatives with altered pharmacological properties .
Scientific Research Applications
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a precursor in the synthesis of various cephalosporin antibiotics.
Biology: In studies involving bacterial resistance mechanisms.
Medicine: As an active ingredient in antibiotics used to treat bacterial infections.
Industry: In the production of antibiotics and related pharmaceutical products
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another cephalosporin antibiotic with a similar structure but different side chains.
Cefadroxil: A cephalosporin antibiotic with a hydroxyl group in place of the methyl group.
Cefradine: Similar to this compound but with different pharmacokinetic properties
Uniqueness
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific side chains, which confer distinct pharmacological properties, including its spectrum of activity and resistance to certain bacterial enzymes .
Properties
CAS No. |
108260-04-4 |
|---|---|
Molecular Formula |
C16H17N3O4S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23) |
InChI Key |
ZAIPMKNFIOOWCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)[NH3+])SC1)C(=O)[O-] |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(aminophenylacetyl)amino]-3-methyl-8-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















